5-Bromobenzothiazole-2-sulfonic acid
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Overview
Description
5-Bromobenzothiazole-2-sulfonic acid: is an organosulfur compound with the molecular formula C7H4BrNO3S2 and a molecular weight of 294.15 g/mol . It features a brominated benzothiazole ring with a sulfonic acid group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzothiazole-2-sulfonic acid typically involves the bromination of benzothiazole-2-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the fifth position of the benzothiazole ring. The general reaction scheme is as follows:
Starting Material: Benzothiazole-2-sulfonic acid.
Reagent: Bromine (Br2).
Solvent: Acetic acid or another suitable solvent.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzothiazole-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be replaced by other nucleophiles under appropriate conditions.
Acid-Base Reactions: The sulfonic acid group can donate protons (H+) in aqueous solutions, acting as a strong Brønsted-Lowry acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate the substitution of the bromine atom.
Acid-Base Reactions: The compound can react with bases like sodium hydroxide (NaOH) to form the corresponding sulfonate salt.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be obtained.
Sulfonate Salts: Reaction with bases results in the formation of sulfonate salts.
Scientific Research Applications
5-Bromobenzothiazole-2-sulfonic acid has several scientific research applications:
Dyeing Industry: The sulfonic acid group makes the compound water-soluble, which is crucial for its use as a dye intermediate or a component in dye formulations.
Pharmaceutical Research: The compound’s structure is relevant in drug discovery, particularly in the synthesis of heterocyclic compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 5-Bromobenzothiazole-2-sulfonic acid is primarily based on its chemical structure:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its aromatic and sulfonic acid functionalities.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-sulfonic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chlorobenzothiazole-2-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Fluorobenzothiazole-2-sulfonic acid:
Uniqueness
5-Bromobenzothiazole-2-sulfonic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct properties compared to its analogs. This uniqueness makes it valuable in various scientific research applications, particularly in the synthesis of novel compounds with potential biological and industrial significance .
Properties
IUPAC Name |
5-bromo-1,3-benzothiazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S2/c8-4-1-2-6-5(3-4)9-7(13-6)14(10,11)12/h1-3H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRQZCBKYMUBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682070 |
Source
|
Record name | 5-Bromo-1,3-benzothiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-70-1 |
Source
|
Record name | 5-Bromo-2-benzothiazolesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-benzothiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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